molecular formula C6H9BrO2 B15357866 Methyl 4-bromopent-4-enoate

Methyl 4-bromopent-4-enoate

Cat. No.: B15357866
M. Wt: 193.04 g/mol
InChI Key: RRIYSFAGASZSTJ-UHFFFAOYSA-N
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Description

Methyl 4-bromopent-4-enoate: is an organic compound with the molecular formula C6H9BrO2 . It is a brominated ester derived from pent-4-enoic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Methyl Pent-4-enoate: The compound can be synthesized by the halogenation of methyl pent-4-enoate using bromine in the presence of a suitable solvent like carbon tetrachloride.

  • Alkylation of Bromoacetic Acid: Another method involves the alkylation of bromoacetic acid with pent-4-ene in the presence of a strong base such as sodium hydride.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Process: Some advanced production facilities may use a continuous flow process to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substitution products.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typical reagents for reduction reactions.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form 4-bromopent-4-enoic acid or its derivatives.

  • Reduction Products: Reduction can yield 4-bromopent-4-enol or 4-bromopent-4-amine.

  • Substitution Products: Substitution reactions can produce compounds like methyl 4-iodopent-4-enoate or methyl 4-aminopent-4-enoate.

Scientific Research Applications

Chemistry: Methyl 4-bromopent-4-enoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound finds applications in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-bromopent-4-enoate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-bromopent-4-enoate: The compound itself.

  • Methyl 4-iodopent-4-enoate: Similar structure with iodine instead of bromine.

  • Methyl 4-chloropent-4-enoate: Similar structure with chlorine instead of bromine.

  • Methyl 4-fluoropent-4-enoate: Similar structure with fluorine instead of bromine.

Uniqueness: this compound is unique due to its bromine atom, which imparts different reactivity compared to its iodine, chlorine, or fluorine analogs. This difference in reactivity can be exploited in various chemical syntheses and applications.

Biological Activity

Methyl 4-bromopent-4-enoate is an organic compound with the molecular formula C6H9BrO2C_6H_9BrO_2 and a molecular weight of approximately 193.038 g/mol. It is characterized by the presence of a bromine atom attached to a pentenoate structure, which contributes to its unique biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focused on benzamide derivatives, this compound was identified as a by-product during the synthesis of other compounds. However, it was noted that this compound displayed promising antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell division. Specifically, it targets the FtsZ protein, an essential component for bacterial cytokinesis. The compound's interaction with FtsZ was confirmed through biochemical assays that measured GTPase activity and polymerization effects . These findings indicate that this compound could serve as a lead compound in the development of new antibiotics.

Cytotoxicity and Therapeutic Index

In addition to its antimicrobial properties, the cytotoxic effects of this compound were evaluated on human cell lines. The therapeutic index (TI), which is the ratio of the toxic dose (TD90) to the minimum bactericidal concentration (MBC), was determined. Compounds with a high TI are considered safer for therapeutic use. This compound demonstrated a favorable TI, indicating its potential for further development in medicinal applications .

Case Studies

  • Synthesis and Evaluation : In one case study, researchers synthesized this compound as part of a larger project aimed at developing new antibacterial agents. The compound was isolated during the reaction process and subsequently tested for biological activity. Results showed that it inhibited bacterial growth effectively at low concentrations .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the structure of this compound could enhance its biological activity. Variations in substituents on the pentenoate backbone were explored, leading to derivatives with improved potency against bacterial strains .

Data Tables

PropertyValue
Molecular FormulaC6H9BrO2C_6H_9BrO_2
Molecular Weight193.038 g/mol
Minimum Inhibitory Concentration (MIC)5 µg/mL (against MSSA)
Therapeutic Index (TI)High

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

methyl 4-bromopent-4-enoate

InChI

InChI=1S/C6H9BrO2/c1-5(7)3-4-6(8)9-2/h1,3-4H2,2H3

InChI Key

RRIYSFAGASZSTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=C)Br

Origin of Product

United States

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